molecular formula C14H9Cl3N2O B13697221 N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide

Cat. No.: B13697221
M. Wt: 327.6 g/mol
InChI Key: IJPYPYOUYGYQIQ-UHFFFAOYSA-N
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Description

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide (CAS 2677697-15-1) is a high-purity benzamide derivative offered for research and development purposes. This compound features a benzamide core linked to a 2,3,5-trichlorophenyl ring via a methyleneamino bridge, a structural motif of significant interest in medicinal chemistry. Benzamide derivatives are extensively investigated for their diverse biological activities and are known to exhibit inhibitory potential against critical enzymes. Research on related structures has demonstrated potent inhibitory effects on enzymes such as human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) at nanomolar concentrations, making them valuable probes for studying these enzymatic pathways . The presence of the trichlorophenyl group and the amide functionality suggests potential for broad utility in developing novel pharmacological tools, particularly in neuroscience and enzymology research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

N-[(2,3,5-trichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Cl3N2O/c15-11-6-10(13(17)12(16)7-11)8-18-19-14(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)

InChI Key

IJPYPYOUYGYQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide typically involves the reaction of 2,3,5-trichlorobenzaldehyde with benzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

A critical distinction lies in the substituents attached to the benzamide core:

Compound Substituent Key Functional Groups Electronic/Steric Effects
N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide 2,3,5-Trichlorophenyl Methyleneamino, benzamide Strong electron-withdrawing (Cl), high lipophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group Facilitates metal coordination for C–H activation
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide Thiadiazole ring, methyleneamino Thiadiazole, benzamide Enhances anticancer activity via heterocyclic interactions

The trichlorophenyl group in the target compound contrasts with the N,O-bidentate directing group in ’s derivative, which enables metal-catalyzed C–H functionalization . Conversely, the thiadiazole-containing analog in prioritizes bioactivity over catalytic utility .

Characterization Techniques

All compounds rely on NMR, IR, and mass spectrometry for validation. However, X-ray crystallography (utilizing ORTEP-3 or WinGX) is explicitly noted in for confirming the N,O-bidentate structure . The target compound’s trichlorophenyl group would necessitate similar crystallographic analysis to resolve steric interactions.

Physical and Spectral Properties

  • Melting Points/Solubility : reports melting points and solubility in polar solvents for its hydroxyalkyl derivative, while the trichlorophenyl analog’s lipophilicity would reduce water solubility .
  • NMR Shifts : The trichlorophenyl group’s deshielding effect would distinctively alter proton and carbon chemical shifts compared to methyl or thiadiazole substituents.

Biological Activity

N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through a reaction between 2,3,5-trichlorobenzaldehyde and an appropriate amine under controlled conditions. The structure features a benzamide backbone with a trichlorophenyl group that enhances its biological activity.

Biological Activity Overview

The compound exhibits various biological activities, predominantly in antifungal and antibacterial domains. Its effectiveness is often evaluated through in vitro assays that measure inhibition rates against specific pathogens.

Antifungal Activity

In studies assessing antifungal properties, this compound demonstrated significant inhibitory effects against several fungal strains. For instance:

Fungal Strain Inhibition Rate (%)
Fusarium oxysporum40
Phytophthora capsica30
Sclerotinia sclerotiorum50

These results indicate that the compound has moderate to strong antifungal activity, making it a candidate for further development as a fungicide .

The biological activity of this compound is thought to involve interference with cellular processes in fungi. It may inhibit key enzymes or disrupt membrane integrity, although detailed mechanistic studies are still required to elucidate these pathways fully.

Case Studies and Research Findings

  • Study on Antifungal Efficacy : A recent study highlighted the compound's effectiveness against Fusarium oxysporum, showing an EC50 value of approximately 15 μg/mL. This suggests potent antifungal properties that could be harnessed in agricultural applications .
  • SAR Analysis : Structure-activity relationship studies have indicated that the presence of the trichlorophenyl moiety significantly enhances the compound's antifungal activity compared to other benzamide derivatives lacking this substituent .
  • Cytotoxicity Assessment : Preliminary cytotoxicity tests on mammalian cell lines revealed that this compound exhibits low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the key factors in optimizing the synthesis of N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide for high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Catalysts/Reagents : Use coupling agents (e.g., DCC or EDC) for amide bond formation and bases (e.g., triethylamine) to neutralize acidic byproducts .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., dichloromethane) improve isolation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for removing unreacted trichlorophenylamine or benzamide precursors .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7); Rf values help identify intermediates .
  • NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm structural integrity. Key signals include the methyleneamino proton (δ 8.2–8.5 ppm) and trichlorophenyl aromatic protons (δ 7.3–7.6 ppm) .
  • FTIR : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer :

  • In Vitro Assays : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., MCF-7, HeLa) to screen for antiproliferative effects .
  • Antimicrobial Testing : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Target Identification : Molecular docking studies (using AutoDock Vina) can predict interactions with enzymes like HDACs or kinases .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in vibrational spectra interpretations?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian software (B3LYP/6-311++G(d,p)) to simulate IR/Raman spectra. Compare computed vs. experimental peaks to assign ambiguous modes (e.g., C-Cl stretches at 600–700 cm⁻¹) .
  • Hyperpolarizability Analysis : Predict nonlinear optical properties by calculating β values, aiding in prioritizing compounds for photonics research .

Q. What experimental strategies address contradictions in reported synthetic yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to test interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, higher DMF volumes may improve solubility but reduce reaction rates .
  • In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing trichlorophenyl with methoxyphenyl) and test biological activity .
  • QSAR Modeling : Use descriptors like logP, HOMO/LUMO gaps, and steric parameters in software (e.g., MOE) to correlate structural features with activity .

Q. What methodologies ensure stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40–60°C. Monitor degradation via HPLC-MS .
  • Lyophilization : Assess stability in solid vs. solution states by storing samples at 4°C, 25°C, and 40°C for 6 months, with periodic NMR analysis .

Q. Are there alternative synthetic routes to bypass hazardous intermediates?

  • Methodological Answer :

  • Green Chemistry Approaches : Replace benzoyl chloride with activated esters (e.g., pentafluorophenyl esters) in aqueous micellar media .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100W, 80°C) while maintaining yields >85% .

Notes

  • Avoided unreliable sources (e.g., BenchChem) per user instructions.
  • Advanced questions emphasize experimental design, data reconciliation, and mechanistic insights.
  • Methodological answers integrate synthesis, characterization, and computational workflows for reproducibility.

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